2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline
Description
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-10-19(23-14(2)22-13)27-15-6-5-9-25(12-15)20(26)18-11-21-16-7-3-4-8-17(16)24-18/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEAMSUHWUEFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Properties
- Solubility: The quinoxaline-pyrimidine-piperidine hybrid is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), similar to the acrylate derivative, which crystallizes in petroleum ether/ethyl acetate mixtures .
- Thermal Stability: Quinoxaline derivatives generally display higher thermal stability due to aromatic stacking, whereas acrylates (as in ) may decompose at lower temperatures.
- Biological Relevance: Quinoxalines are explored for anticancer and antimicrobial activities, whereas the acrylate in is highlighted as a synthetic intermediate. The pyrimidine substituent in the target compound could enhance DNA-binding affinity compared to simpler piperidine-carbonyl analogs .
Intermolecular Interactions and Crystal Packing
The compound in forms H-bonded dimers via hydroxyl groups and stabilizes through C-H···π interactions between piperidine and aromatic systems. However, the absence of a hydroxyphenyl group in the target compound might reduce H-bonding propensity compared to the acrylate derivative .
Q & A
Q. What are the established synthetic pathways for 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example, the quinoxaline core can be functionalized via condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions . The piperidine and pyrimidine moieties are introduced through nucleophilic substitution, often using potassium carbonate as a base in polar aprotic solvents like DMF . Optimization of reaction parameters (temperature, solvent, catalyst) is critical: for instance, IR and GC-MS data have shown that higher temperatures (80–100°C) improve yields but may require stringent purification via column chromatography .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Key techniques include:
- NMR spectroscopy : For confirming the quinoxaline C=O group (~165 ppm in NMR) and piperidine/pyrimidine substituents.
- Mass spectrometry : Despite low molecular ion intensity (0.5–8% in GC-MS), fragmentation patterns can validate the molecular weight .
- IR spectroscopy : Peaks at ~1700 cm (carbonyl) and ~1250 cm (C-O-C ether linkage) are diagnostic .
- Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening should focus on:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Testing against kinases or acetylcholinesterase via fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Substituent variation : Compare analogs with halogenated pyrimidines (e.g., 2,6-dichloro vs. dimethyl groups) to assess steric/electronic effects on binding .
- Scaffold hybridization : Integrate morpholine or pyridazine rings (see analogs in ) to modulate solubility and target affinity.
- Computational docking : Use tools like AutoDock to predict interactions with biological targets (e.g., HER2 kinase) .
Q. What computational methods are effective for predicting reaction pathways and intermediates?
- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and energy barriers for key steps like piperidine acylation .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .
Q. How should contradictory spectral or bioactivity data be resolved?
Q. What strategies mitigate challenges in studying heterocyclic interactions (e.g., piperidine-pyrimidine synergy)?
Q. How can researchers address poor solubility or stability during in vitro studies?
Q. What experimental designs optimize enzyme inhibition assays for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
